Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO, water, and open air, resulting in a high yield of the desired product . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, leading to various biological effects. For example, it can act as an inhibitor of enzymes or receptors, thereby modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: This compound has a similar structure but contains a fluorine atom instead of an isopropyl group.
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A neurotoxin that also contains an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-18-15(17)13-9-14(19-16-13)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3 |
InChI Key |
HZTKHMCVJGTGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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